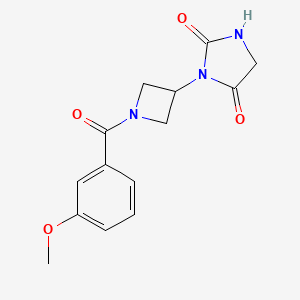

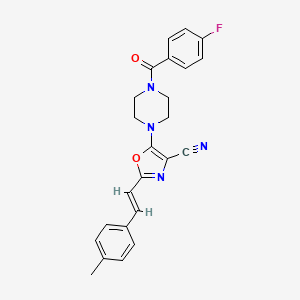

![molecular formula C19H24N4O6S B2490011 8-(2,3-Dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione CAS No. 392249-23-9](/img/structure/B2490011.png)

8-(2,3-Dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- The compound is a purine derivative, a class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and drug design. Purines are key components of nucleic acids and are crucial in cellular metabolism and signaling.

Synthesis Analysis

- Synthesis of purine derivatives often involves multicomponent reactions or stepwise synthesis strategies. For example, Chłoń-Rzepa et al. (2004) synthesized related purine derivatives by modifying the alkylamino group, demonstrating the versatility of purine synthesis methods (Chłoń-Rzepa et al., 2004).

Molecular Structure Analysis

- Purine derivatives often have complex molecular structures with multiple functional groups, affecting their biological activity and interactions. For example, in the study by Abdelhamid et al. (2016), a purine derivative with a hydroxyethyl substituent exhibited specific molecular interactions, highlighting the impact of molecular structure on properties (Abdelhamid et al., 2016).

Chemical Reactions and Properties

- Purine derivatives can undergo various chemical reactions, such as nucleophilic substitutions, based on their functional groups. For instance, Pimenova et al. (2003) explored reactions involving a tetrafluoro-4-methoxyphenyl derivative, indicating the chemical reactivity of such compounds (Pimenova et al., 2003).

Applications De Recherche Scientifique

Synthesis and Cardiovascular Activity

Research on compounds structurally related to the query chemical has explored their synthesis and potential cardiovascular activity. For instance, derivatives of purine-diones, similar in complexity to the queried compound, have been synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activity. These studies contribute to the understanding of how modifications to the purine-dione structure can impact biological activity, potentially leading to the development of new therapeutic agents for cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Bromophenols and Nucleoside Base Coupling

Another area of research involves the coupling of bromophenols with nucleoside bases, producing compounds with a variety of biological activities. Studies on compounds from the red alga Rhodomela confervoides have led to the isolation of new bromophenols coupled with nucleoside base derivatives. These findings could indicate the potential for discovering compounds with unique pharmacological properties, highlighting the importance of natural products in drug discovery and development (Ma et al., 2007).

Novel Synthetic Methods

Research also focuses on novel synthetic methods for creating complex heterocycles, which are crucial in pharmaceutical chemistry. Innovations in the synthesis of chromeno[2,3-d]pyrimidine-diones, for instance, demonstrate the ongoing development of more efficient and versatile methods for producing pharmacologically relevant compounds. Such research not only expands the chemical toolkit but also opens new pathways for drug development (Osyanin et al., 2014).

Chemical Characterization and Pharmacological Evaluation

Finally, the chemical characterization and pharmacological evaluation of synthesized compounds are crucial steps in identifying their potential therapeutic uses. Studies that focus on the synthesis, characterization, and evaluation of compounds for activities such as anticancer properties are a testament to the comprehensive approach needed to bring new drugs from the bench to the bedside. For example, research on pyrano[2,3-f]chromene-4,8-dione derivatives as potential anticancer agents illustrates the process of designing, synthesizing, and assessing the efficacy of new compounds against various cancer cell lines (Hongshuang et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

8-(2,3-dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O6S/c1-11-5-3-4-6-14(11)29-9-12(25)7-23-15-16(22(2)18(28)21-17(15)27)20-19(23)30-10-13(26)8-24/h3-6,12-13,24-26H,7-10H2,1-2H3,(H,21,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUZNNZDKAPPBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C3=C(N=C2SCC(CO)O)N(C(=O)NC3=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

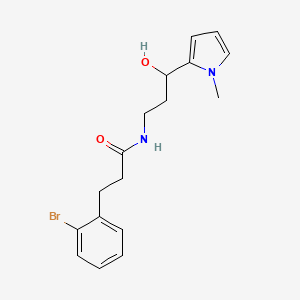

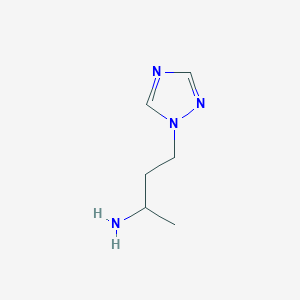

![3-allyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2489935.png)

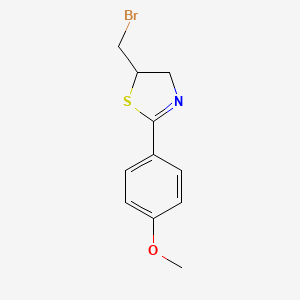

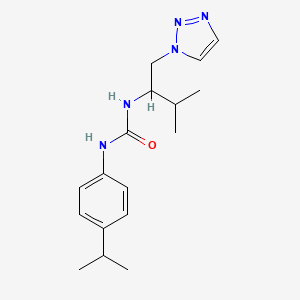

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2489936.png)

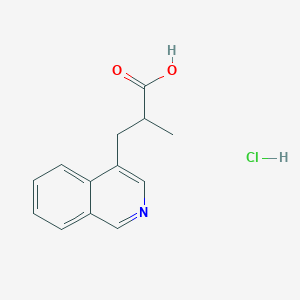

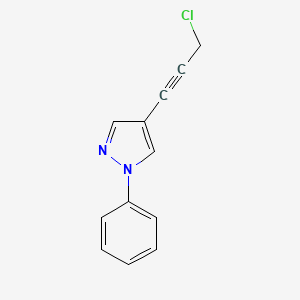

![Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate](/img/structure/B2489938.png)

![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B2489941.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2489944.png)

![N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2489947.png)